molecular formula C8H10N2S B1581327 1-Methyl-3-phenylthiourea CAS No. 2724-69-8

1-Methyl-3-phenylthiourea

Cat. No. B1581327
CAS RN: 2724-69-8
M. Wt: 166.25 g/mol
InChI Key: IGEQFPWPMCIYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenylthiourea is an organosulfur compound with the molecular formula C8H10N2S . It has an average mass of 166.243 Da and a monoisotopic mass of 166.056473 Da . It is also known by other names such as 1-methyl-3-phenyl-2-thiourea, 1-Methyl-3-phenylthioharnstoff, and N-methyl-N’-phenylthiourea .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-phenylthiourea consists of a thiourea group attached to a methyl group and a phenyl group . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

1-Methyl-3-phenylthiourea is a solid at 20°C . Unfortunately, the search results do not provide more detailed information on the physical and chemical properties of 1-Methyl-3-phenylthiourea.

Scientific Research Applications

  • Chemical Kinetics and Reactions

    • 1-Methyl-3-phenylthiourea and similar compounds exhibit interesting behavior in chemical reactions, such as rearrangement and methanolysis. Kaválek et al. (1985) studied the kinetics and mechanism of these processes in methanolic solutions, revealing how these compounds undergo specific base-catalyzed reactions and solvolysis rates【Kaválek, Jirman, & Štěrba, 1985】.
  • Applications in Sensing and Imaging

    • Phenylthiourea derivatives, such as those synthesized by Deng et al. (2017), serve as selective and sensitive chemodosimeters for detecting mercury ions. These compounds have been applied in bioimaging, utilizing their ability to undergo desulfurization and intramolecular cyclization【Deng et al., 2017】.
  • Pharmacological Properties

    • Novel N-substituted tetrahydropyrimidines based on phenylthiourea have been synthesized and shown to possess various biological activities. Maharramova et al. (2018) found that these compounds have antioxidant, antidiabetic, anticholinergic, and antiepileptic properties, highlighting their potential in pharmaceutical research【Maharramova et al., 2018】.
  • Material Science and Engineering

    • In the field of material science, phenylthiourea compounds have been studied for their role in the corrosion inhibition of metals. Fouda and Hussein (2012) explored the effectiveness of these compounds in protecting carbon steel from corrosion in acidic environments, emphasizing their potential as industrial corrosion inhibitors【Fouda & Hussein, 2012】.
  • Analytical Chemistry

    • Phenylthiourea derivatives have been employed in analytical chemistry, particularly in the extraction and concentration of noble metals. Zolotov et al. (1978) reported on the use of various thiourea derivatives for extracting noble metals, demonstrating their applicability in chemical analysis and metal recovery【Zolotov et al., 1978】.
  • Biological and Medical Research

    • In biological research, 1-Methyl-3-phenylthiourea and its derivatives have been utilized as tracers in cerebral blood flow studies. Goldman et al. (1980) synthesized a series of thiourea compounds for this purpose, contributing to the understanding of blood flow dynamics in the brain【Goldman, Hass, & Ransohoff, 1980】.

Safety And Hazards

1-Methyl-3-phenylthiourea is toxic if swallowed . Precautions should be taken to avoid ingestion and inhalation, and skin, eyes, or clothing should not come into contact with the compound . After handling, skin should be thoroughly washed . If swallowed, a poison center or doctor should be contacted immediately .

properties

IUPAC Name

1-methyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEQFPWPMCIYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062611
Record name N-Methyl-N'-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenylthiourea

CAS RN

2724-69-8
Record name N-Methyl-N′-phenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2724-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-methyl-N'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYL-3-PHENYLTHIOUREA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N-methyl-N'-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyl-N'-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-phenylthiocarbamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-phenylthiourea
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-phenylthiourea

Citations

For This Compound
51
Citations
H Su - Acta Crystallographica Section E: Structure Reports …, 2014 - scripts.iucr.org
The title compound, C8H10N2S, was prepared by reaction of methylamine solution, KOH and phenyl-isothiocyanate in ethanol. It adopts a syn-Me and anti-Ph conformation relative to …
Number of citations: 8 scripts.iucr.org
NAMM Nor, Z Abdullah, SW Ng… - … Section E: Structure …, 2014 - scripts.iucr.org
… 1-(2-Hydroxyethyl)-1-methyl-3-phenylthiourea (9.03 mmol, 1.8963 g) was dissolved in dry THF (7 ml). Sodium hydride (9 mmol, 0.36 g) in dry THF (6 ml) was added drop wise at room …
Number of citations: 1 scripts.iucr.org
AK Pandey, R Yadav, A Dwivedi - researchgate.net
… the proper frequency assignments for 1-Methyl-3-phenylthiourea. The equilibrium geometries and harmonic frequencies of 1-Methyl-3phenylthiourea were determined and analysed at …
Number of citations: 0 www.researchgate.net
RL Smith, RT Williams - Journal of Medicinal Chemistry, 1961 - ACS Publications
… Its isomers, 1 -methyl-3-phenylthiourea and $-methyl-AT-phenyl… 1-Methyl-1-phenylthiourea, 1 -methyl- 3-phenylthiourea and … The isomers of this compound, 1 -methyl-3-phenylthiourea …
Number of citations: 4 pubs.acs.org
D Zhang, Z Ding, T Guo, J Zhou, X Wang… - … Waves (IRMMW-THz …, 2013 - ieeexplore.ieee.org
… The THz spectra of two phenylthiourea derivatives, 4-methylthiocarbanilide and 1-(2-hydroxyethyl)-1-methyl-3phenylthiourea, which are pharmaceutical intermediates, were measured …
Number of citations: 1 ieeexplore.ieee.org
SS Goldman, WK Hass… - American Journal of …, 1980 - journals.physiology.org
… rats the single-pass extraction values into brain for these thioureas were found to be dependent on their respective lipid solubilities ranging from 0.497 for 1-methyl-3-phenylthiourea to …
Number of citations: 32 journals.physiology.org
WAM DuwcNAw - ncbi.nlm.nih.gov
… 1-Methyl-3-phenylthiourea and 2-methyl-1-phenylisothiourea afforded no protection. By feeding [86S]phenvlthiourea with and without 1-methyl-l-phenylthiourea, it could be shown that …
Number of citations: 2 www.ncbi.nlm.nih.gov
BG Shearer, S Lee, JA Oplinger, LW Frick… - Journal of medicinal …, 1997 - ACS Publications
… 1-Methyl-3-phenylthiourea (15). To a stirred solution of aniline (5.11 g, 54.9 mmol) in 100 … Compound 16 was prepared from 1-methyl-3-phenylthiourea (15) (1.60 g, 9.62 mmol) and …
Number of citations: 92 pubs.acs.org
CP Joshua, SK Thomas - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… For example, the condensation of 1-methyl-3-phenylthiourea and p-tolyl isothiocyanate yielded the same product as that of 1-methyl-3-p-tolylthiourea and phenyl isothiocyanate. …
Number of citations: 7 www.publish.csiro.au
CP Joshua, KN Rajasekharan - Australian Journal of Chemistry, 1977 - CSIRO Publishing
The oxidation of 1-alkyl-3-arylthioureas with hydrogen peroxide in acidic aqueous ethanol yields 2,4-dialkyl-3,5-bis(arylimino)-1,2,4- thiadiazoles and N,N?-dialkyl-N?-aryl-N-…
Number of citations: 11 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.